molecular formula C9H10Cl2N2O2 B14687976 Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide CAS No. 23964-31-0

Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide

Cat. No.: B14687976
CAS No.: 23964-31-0
M. Wt: 249.09 g/mol
InChI Key: QVXBXQZFHIRJAH-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide is an organic compound with the molecular formula C9H10Cl2N2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an ethoxy group. The carboxylic acid group is converted to a hydrazide group.

Preparation Methods

The synthesis of benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide typically involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

23964-31-0

Molecular Formula

C9H10Cl2N2O2

Molecular Weight

249.09 g/mol

IUPAC Name

3,5-dichloro-4-ethoxybenzohydrazide

InChI

InChI=1S/C9H10Cl2N2O2/c1-2-15-8-6(10)3-5(4-7(8)11)9(14)13-12/h3-4H,2,12H2,1H3,(H,13,14)

InChI Key

QVXBXQZFHIRJAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NN)Cl

Origin of Product

United States

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